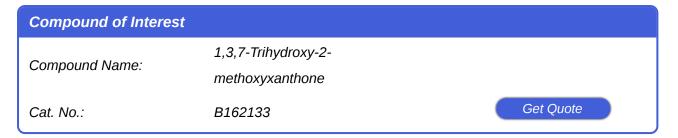


Spectroscopic Profile of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,7Trihydroxy-2-methoxyxanthone, a significant xanthone derivative of interest in phytochemical and pharmacological research. Due to the limited availability of complete, experimentallyderived public domain spectra for this specific compound, this document presents a detailed analysis of expected spectral characteristics. These predictions are based on the wellestablished spectroscopic behavior of the xanthone scaffold and data from closely related analogues. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **1,3,7-Trihydroxy-2-methoxyxanthone**. These predictions are derived from the analysis of xanthone structures with similar substitution patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 13.5	S	-	1-OH (Chelated)
~10.8	br s	-	7-OH
~9.5	br s	-	3-OH
~7.5	d	~8.5	H-5
~6.9	dd	~8.5, 2.0	H-6
~6.7	d	~2.0	H-8
~6.4	S	-	H-4
~3.9	S	-	2-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Carbon Type	Assignment
~180	С	C-9
~164	С	C-3
~162	С	C-1
~157	С	C-4a
~155	С	C-7
~145	С	C-10a
~138	С	C-2
~122	СН	C-6
~117	СН	C-5
~110	С	C-8a
~104	С	C-5a
~98	СН	C-8
~93	СН	C-4
~60	СН₃	2-OCH₃

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode	Predicted m/z	lon Type
ESI+	275.0556	[M+H]+
ESI+	297.0375	[M+Na] ⁺
ESI+	313.0114	[M+K] ⁺
ESI-	273.0401	[M-H] ⁻

Table 4: Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3100	Broad, Strong	O-H stretching (phenolic)
~1650	Strong	C=O stretching (xanthone carbonyl)
~1610, 1580, 1480	Medium-Strong	C=C stretching (aromatic)
~1280	Medium	C-O stretching (aryl ether)
~1160	Medium	C-O-C stretching
~830	Medium	C-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of **1,3,7-Trihydroxy-2-methoxyxanthone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄).

 Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition:
 - ¹H NMR: Standard single-pulse experiments are performed. Key parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled experiments (e.g., PENDANT or DEPT) are used to distinguish between CH, CH₂, and CH₃ groups. A wider spectral width (0-200 ppm) is required.



 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q
 Exactive Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the sample (typically 1-10 μg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). High-resolution data allows for the determination of the elemental composition.

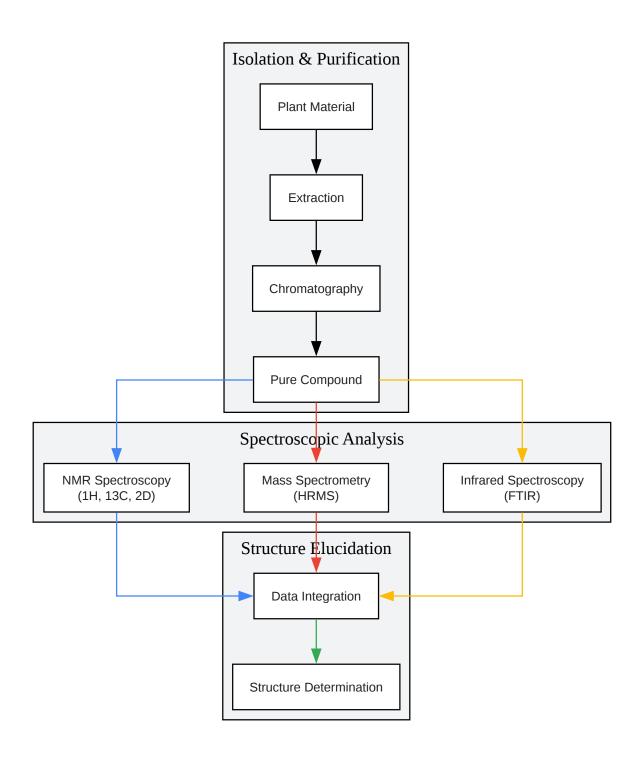
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
 A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **1,3,7-Trihydroxy-2-methoxyxanthone**.





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Workflow for Spectroscopic Analysis

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